molecular formula C42H44ClF2N7O3 B14801345 methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

Cat. No.: B14801345
M. Wt: 768.3 g/mol
InChI Key: AQKYHXNZELZVPO-UHFFFAOYSA-N
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Description

Methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[221]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[24]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride involves multiple steps, including the formation of the azabicyclo[2.2.1]heptane core, benzimidazole ring, and difluorofluorene moiety. One of the key steps is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and azabicyclo[2.2.1]heptane moieties.

    Reduction: Reduction reactions can occur at the imidazole and difluorofluorene groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible at multiple sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid derivatives, while reduction of the difluorofluorene group could produce difluorofluorene alcohols.

Scientific Research Applications

Methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H44ClF2N7O3

Molecular Weight

768.3 g/mol

IUPAC Name

methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C42H43F2N7O3.ClH/c1-21(2)35(50-40(53)54-3)39(52)51-20-41(12-13-41)18-34(51)37-45-19-33(49-37)24-6-10-28-27-9-5-22(15-29(27)42(43,44)30(28)16-24)23-7-11-31-32(17-23)48-38(47-31)36-25-4-8-26(14-25)46-36;/h5-7,9-11,15-17,19,21,25-26,34-36,46H,4,8,12-14,18,20H2,1-3H3,(H,45,49)(H,47,48)(H,50,53);1H

InChI Key

AQKYHXNZELZVPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9)NC(=O)OC.Cl

Origin of Product

United States

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